![molecular formula C38H50N8O7S B12047301 cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)

cyclo[Gln-Trp-Phe-Gly-Leu-Met]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

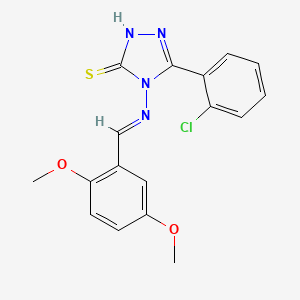

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] ist ein zyklisches Hexapeptid, das aus den Aminosäuren Glutamin, Tryptophan, Phenylalanin, Glycin, Leucin und Methionin besteht. Diese Verbindung ist bekannt für ihre Rolle als selektiver Antagonist von Neurokinin-2 (NK-2)-Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind, darunter Schmerzempfindung und glatte Muskelkontraktion .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Cyclo[Gln-Trp-Phe-Gly-Leu-Met] erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), ein Verfahren, das häufig für die Assemblierung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren. Nachdem die lineare Peptidkette zusammengesetzt ist, wird sie cyclisiert, um die zyklische Struktur zu bilden. Das Endprodukt wird dann vom Harz abgespalten und gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cyclo[Gln-Trp-Phe-Gly-Leu-Met] folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochdurchsatz-Reinigungssysteme werden eingesetzt, um Konsistenz und Effizienz zu gewährleisten. Die Verwendung fortschrittlicher chromatographischer Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Performinsäure können zur Oxidation von Methionin verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid und Methioninsulfon.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Analoge Peptide mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Cyclisierungstechniken verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation der NK-2-Rezeptoraktivität und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Erforscht als potenzieller Therapeutikum für Erkrankungen, die NK-2-Rezeptoren betreffen, wie z. B. Schmerzen und Entzündungen.

Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und als Referenzstandard in der analytischen Chemie verwendet

Wirkmechanismus

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] entfaltet seine Wirkung durch Bindung an NK-2-Rezeptoren, wodurch die Wirkung von Neurokinin A, einem natürlichen Liganden für diese Rezeptoren, blockiert wird. Diese antagonistische Wirkung verhindert die Aktivierung nachgeschalteter Signalwege, die Schmerzempfindung und glatte Muskelkontraktion vermitteln. Die zyklische Struktur des Peptids erhöht seine Stabilität und Resistenz gegen proteolytischen Abbau, was zu seiner Potenz und Selektivität beiträgt .

Wirkmechanismus

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] exerts its effects by binding to NK-2 receptors, thereby blocking the action of neurokinin A, a natural ligand for these receptors. This antagonistic action prevents the activation of downstream signaling pathways that mediate pain perception and smooth muscle contraction. The cyclic structure of the peptide enhances its stability and resistance to proteolytic degradation, contributing to its potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cyclo[Gly-Phe]

- Cyclo[Trp-Tyr]

- Cyclo[Trp-Trp]

Einzigartigkeit

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und seiner hohen Selektivität für NK-2-Rezeptoren. Im Gegensatz zu anderen zyklischen Peptiden wurde es ausgiebig auf seine konformationellen Eigenschaften und seine potenziellen therapeutischen Anwendungen untersucht .

Eigenschaften

Molekularformel |

C38H50N8O7S |

|---|---|

Molekulargewicht |

762.9 g/mol |

IUPAC-Name |

3-[(2S,5S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide |

InChI |

InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

HOUZPIDCIQWWLS-QKUYTOGTSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)

![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)

![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)